molecular formula C25H24N4O6 B12471098 N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide CAS No. 4547-09-5

N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide

Cat. No.: B12471098
CAS No.: 4547-09-5
M. Wt: 476.5 g/mol
InChI Key: LDJLHSDVDIXSRQ-UHFFFAOYSA-N
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Description

N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of multiple functional groups, including anilino, oxoethoxy, methoxyphenyl, and oxamide, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(2-anilino-2-oxoethoxy)-3-methoxybenzaldehyde, which is then reacted with appropriate amines and oxamides under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide include:

Uniqueness

N’-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

4547-09-5

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C25H24N4O6/c1-33-20-11-9-19(10-12-20)28-24(31)25(32)29-26-15-17-8-13-21(22(14-17)34-2)35-16-23(30)27-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,27,30)(H,28,31)(H,29,32)

InChI Key

LDJLHSDVDIXSRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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